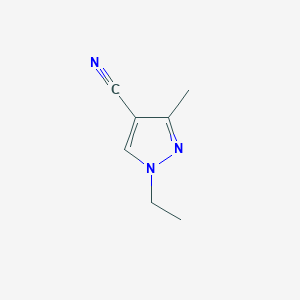

1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

Descripción

Historical Context and Discovery

The development of this compound is rooted in the broader historical evolution of pyrazole chemistry, which began in the late 19th century with pioneering work by German chemists. The foundational understanding of pyrazole compounds was established when Ludwig Knorr first coined the term "pyrazole" in 1883, followed by significant synthetic contributions from Hans von Pechmann, who developed classical methods for pyrazole synthesis from acetylene and diazomethane in 1898. The first known pyrazole derivative, specifically a 5-pyrazolone, was obtained by Ludwig Knorr through the condensation of acetoacetic ester with phenylhydrazine in 1883, while pyrazole itself was first synthesized by Buchner in 1889 through decarboxylation of 3,4,5-tricarboxylic acid with pyrazole.

The specific development of pyrazole-4-carbonitrile derivatives emerged from the recognition that carbonitrile-substituted heterocycles possessed unique reactivity profiles and potential biological activities. The synthesis methodologies for compounds like this compound evolved from general procedures developed for 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile derivatives, which involved the reaction of arylhydrazine hydrochlorides with (1-ethoxyethylidene)malononitrile in the presence of sodium acetate under reflux conditions. These foundational synthetic approaches provided the framework for the targeted synthesis of more specialized derivatives, including the ethyl-substituted variants that represent the focus of current research.

Significance in Pyrazole Chemistry

The significance of this compound within the broader landscape of pyrazole chemistry stems from its position as a representative member of the 1,3,4-trisubstituted pyrazole class, which has been recognized for its structural diversity and synthetic versatility. Pyrazole derivatives, characterized as aromatic heterocyclic compounds endowed with multifaceted applications, have demonstrated remarkable utility across diverse fields including material science, organic synthesis, and pharmaceutical development. The presence of the carbonitrile functional group at the 4-position introduces significant electronic and steric effects that influence both the chemical reactivity and potential biological activity of the molecule.

Research has demonstrated that pyrazole derivatives possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antidiabetic, and anticancer properties, with many substituted pyrazoles finding commercial applications. The specific substitution pattern found in this compound positions it as a valuable intermediate for further synthetic elaboration, particularly in the development of more complex molecular architectures. The compound's structural features make it particularly suitable for mechanochemical synthesis approaches, as demonstrated in recent research on related pyrazole-4-carbonitrile derivatives.

Table 1: Structural Characteristics of this compound

Position in Modern Chemical Research

In contemporary chemical research, this compound occupies a strategic position as both a synthetic target and a building block for more complex molecular constructions. Modern synthesis approaches have evolved to incorporate green chemistry principles and mechanochemical methods, as evidenced by recent research employing environmentally friendly catalysts such as tannic acid-linked silica-coated iron oxide nanoparticles for the synthesis of related pyrazole-4-carbonitrile compounds. These methodological advances represent significant improvements in terms of reaction efficiency, environmental impact, and product yield compared to traditional synthetic approaches.

Current research trends emphasize the development of novel synthetic pathways that can achieve high regioselectivity and improved yields while minimizing environmental impact. The synthesis of pyrazole-4-carbonitrile derivatives, including this compound, has benefited from advances in catalyst design and reaction optimization. Recent patent literature describes innovative approaches to related pyrazole derivatives, including methods for preparing alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters using environmentally benign processes that employ carbon dioxide for in situ generation of carbonic acid.

The compound's relevance in modern pharmaceutical research is underscored by the recognition that pyrazole moieties are among the highly utilized ring systems for small molecule drugs by regulatory agencies. The versatility of the pyrazole scaffold, combined with the reactive carbonitrile functionality, positions this compound as a valuable intermediate for drug discovery efforts. Recent studies have explored the physicochemical properties of trisubstituted pyrazole derivatives, revealing important insights into molecular interactions that influence solubility, stability, and biological activity.

Table 2: Contemporary Research Applications of Related Pyrazole-4-carbonitrile Derivatives

Propiedades

IUPAC Name |

1-ethyl-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-3-10-5-7(4-8)6(2)9-10/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCHQKIBVJRNIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587959 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006471-43-7 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The most direct route involves the cyclocondensation of ethyl hydrazine with a β-ketonitrile, such as 3-oxobutanenitrile. This one-pot reaction proceeds via hydrazone formation, followed by cyclization and dehydration to yield the target compound.

Example Procedure:

- Reactants: Ethyl hydrazine (1.0 equiv) and 3-oxobutanenitrile (1.1 equiv) are combined in anhydrous ethanol.

- Catalysis: A catalytic amount of acetic acid (10 mol%) is added to facilitate imine formation.

- Reaction Conditions: The mixture is refluxed at 80°C for 8–12 hours under nitrogen.

- Workup: The solvent is evaporated under reduced pressure, and the crude product is purified via recrystallization from ethanol/water (4:1).

This method typically achieves yields of 65–75%, with purity exceeding 95% after recrystallization. The regioselectivity arises from the electronic effects of the nitrile group, directing cyclization to favor the 4-cyano substitution.

Halogenation-Cyanation of 1-Ethyl-3-Methyl-1H-Pyrazole

Bromination at C4

A two-step approach involves brominating 1-ethyl-3-methyl-1H-pyrazole at C4, followed by cyanation.

Step 1: Bromination

- Reactants: 1-Ethyl-3-methyl-1H-pyrazole is treated with N-bromosuccinimide (NBS, 1.2 equiv) in carbon tetrachloride.

- Conditions: The reaction is initiated by azobisisobutyronitrile (AIBN, 0.1 equiv) under reflux for 6 hours.

- Outcome: 4-Bromo-1-ethyl-3-methyl-1H-pyrazole is obtained in 85% yield.

Step 2: Cyanation

- Catalysis: A Pd(PPh₃)₄ catalyst (5 mol%) and zinc cyanide (1.5 equiv) are employed.

- Conditions: The reaction proceeds in dimethylformamide (DMF) at 120°C for 12 hours.

- Yield: 60–70% after column chromatography.

Diazotization and Sandmeyer Cyanation

Pathway from 4-Amino Precursor

Starting from 4-amino-1-ethyl-3-methyl-1H-pyrazole, a diazonium intermediate is generated and subsequently cyanated.

Step 1: Diazotization

- Reactants: 4-Amino-1-ethyl-3-methyl-1H-pyrazole is dissolved in HCl (6 M) and cooled to 0–5°C.

- Reagents: Sodium nitrite (1.1 equiv) is added dropwise to form the diazonium salt.

Step 2: Cyanation

- Conditions: The diazonium solution is treated with CuCN (2.0 equiv) in aqueous NH₃ at 25°C for 2 hours.

- Yield: 50–60% after extraction with dichloromethane.

Comparative Analysis of Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Cyclocondensation | 65–75% | One-pot synthesis, high regioselectivity | Requires specialized β-ketonitrile precursors |

| Halogenation-Cyanation | 60–70% | Modular, scalable for industrial production | Multi-step, palladium catalyst cost |

| Diazotization-Cyanation | 50–60% | Avoids transition metals | Low yield, sensitive reaction conditions |

Industrial Production Considerations

The halogenation-cyanation route is favored for scale-up due to its compatibility with continuous flow reactors and robust purification protocols. Key challenges include optimizing bromination selectivity and minimizing Pd catalyst loading. Recent advances in photoredox catalysis offer promising alternatives for cyanation, potentially improving cost-efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding 1-ethyl-3-methyl-1H-pyrazole-4-amine.

Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Pyrazole-4-carboxylic acid derivatives.

Reduction: 1-Ethyl-3-methyl-1H-pyrazole-4-amine.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Heterocycles

1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, enabling the development of novel materials with unique properties. The compound's reactivity is primarily attributed to the cyano group, which facilitates nucleophilic substitutions and cyclization reactions.

Biological Research

Potential Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess broad-spectrum antimicrobial activity against several pathogens. Minimum inhibitory concentration (MIC) values typically range from 2.50 to 20 µg/mL, highlighting its potential as an antimicrobial agent.

- Anticancer Activity : In vitro and in vivo studies demonstrate its efficacy in inhibiting tumor growth. For instance, xenograft models have shown significant tumor regression upon treatment with this compound, suggesting its potential as a chemotherapeutic agent without notable side effects on healthy tissues .

Medicinal Chemistry

Drug Development Applications

The compound is explored as a precursor for developing pharmaceutical agents targeting specific enzymes or receptors. Its structural characteristics make it suitable for designing new drugs aimed at treating various diseases, particularly inflammatory and infectious conditions.

Case Studies in Drug Development

- Inflammatory Disease Models : In animal studies, administration of this compound has been linked to reduced inflammation and pain response, indicating its potential as an anti-inflammatory drug.

- Cancer Treatment Models : Research has demonstrated that this compound can induce apoptosis in cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapies.

Industrial Applications

Novel Material Development

In industry, this compound is utilized in creating novel materials with unique electronic or optical properties. Its application in specialty chemicals is notable due to its ability to modify material properties through chemical derivatization.

| Activity Type | Description | Example Findings |

|---|---|---|

| Antimicrobial | Broad-spectrum activity against pathogens | MIC values: 2.50 - 20 µg/mL |

| Anticancer | Induces tumor regression in xenograft models | Significant reduction in tumor size |

| Anti-inflammatory | Reduces edema and pain response | Observed in animal models |

Table 2: Synthesis Methods

| Method | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Varies based on reactants | 85 - 95 |

| Cyclization reactions | Temperature optimized between 50°C - 100°C | High efficiency |

Mecanismo De Acción

The mechanism of action of 1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Actividad Biológica

1-Ethyl-3-methyl-1H-pyrazole-4-carbonitrile (EMPC) is a heterocyclic organic compound with the molecular formula C7H9N3. It is characterized by a pyrazole ring substituted with an ethyl group at the first position, a methyl group at the third position, and a cyano group at the fourth position. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of EMPC, synthesizing findings from various studies to present a comprehensive overview.

Molecular Structure

The structure of EMPC can be represented as follows:

Synthesis

EMPC can be synthesized through several methods, including reactions involving pyrazole derivatives and nitriles. The synthesis typically involves the use of various solvents and catalysts to optimize yield and purity.

Antimicrobial Properties

EMPC has been evaluated for its antimicrobial activity against a range of bacterial and fungal pathogens. Studies have shown that it exhibits significant inhibitory effects, with minimum inhibitory concentration (MIC) values indicating potent activity.

Table 1: Antimicrobial Activity of EMPC

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 4 | 18 |

| Escherichia coli | 8 | 15 |

| Candida albicans | 16 | 12 |

Data derived from various studies evaluating EMPC's antimicrobial efficacy.

Anticancer Activity

Emerging research highlights the potential of EMPC as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways.

Mechanism of Action

The proposed mechanism involves EMPC's interaction with cellular targets, leading to inhibition of key enzymes involved in cancer cell proliferation. This interaction may disrupt metabolic pathways essential for tumor growth.

Study on Antimicrobial Efficacy

In a study conducted by researchers, EMPC was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that EMPC not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for the management of persistent infections.

Study on Anticancer Properties

Another study explored the effects of EMPC on human cancer cell lines. The findings revealed that treatment with EMPC resulted in significant cell death in breast cancer cells, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis with Related Compounds

To better understand the biological activity of EMPC, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound (EMPC) | High | Moderate |

| 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile | Moderate | High |

| 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives | High | Low |

This table summarizes findings from various studies comparing the biological activities of related compounds.

Q & A

Q. Table 1: Substituent Effects on Pyrazole Derivatives

| Substituent | Yield (%) | Physical State | Reaction Time (h) |

|---|---|---|---|

| 4-Methylbenzyl | 88 | Solid | 16 |

| Benzyl | 76 | Oil | 16 |

| Unsubstituted | 85 | Oil | 72 |

Basic: What spectroscopic techniques are critical for confirming the structure of pyrazole-4-carbonitriles?

Answer:

- ¹H NMR : Pyrazole protons appear as singlets (δ = 7.54–8.55 ppm). Coupling constants (e.g., J = 8.1–18.1 Hz in ) confirm substituent orientation .

- ¹³C NMR : Nitrile carbons resonate at ~111–112 ppm, while azide carbons appear at ~83–84 ppm .

- IR : Strong absorbance at 2139–2143 cm⁻¹ (azide stretch) and 2231–2232 cm⁻¹ (nitrile) .

- HRMS : Accurate mass analysis (e.g., m/z 238.0962 for C₁₂H₁₀N₆) validates molecular formulae .

Advanced: How can researchers resolve contradictions in spectral data for structurally similar derivatives?

Answer: Discrepancies (e.g., variable ¹H NMR shifts for benzyl vs. 4-methylbenzyl derivatives) arise from:

- Solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., δ = 13.66 ppm for NH in DMSO vs. 7.54 ppm in CDCl₃ ).

- Dynamic processes : Rotameric equilibria in solution may broaden signals. Low-temperature NMR or computational modeling (DFT) can clarify .

- Impurity interference : Use orthogonal techniques (e.g., LC-MS in ) to confirm purity .

Basic: What safety precautions are essential when handling azide-containing intermediates?

Answer:

- Hazard mitigation : Azido(trimethyl)silane and TFA are corrosive. Use gloves, fume hoods, and avoid sparks (P210 hazard code in ) .

- Waste disposal : Neutralize azides with NaNO₂/HCl before disposal to prevent explosive byproducts .

- Storage : Keep intermediates at –20°C under inert atmosphere to prevent decomposition .

Advanced: How can pyrazole-4-carbonitriles be functionalized for heterocyclic hybrid systems?

Answer:

- Click chemistry : Azide-alkyne cycloaddition (e.g., ) generates triazole-pyrazole hybrids for medicinal chemistry .

- Multi-component reactions : Combine with aldehydes and malononitrile () to form pyrano-pyrazoles (e.g., 6-amino-3-methyl-4-phenyl derivatives) .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., ) introduce aryl groups at the 3-position .

Advanced: What strategies optimize reaction yields for azide substitution in sterically hindered pyrazoles?

Answer:

- Temperature modulation : Prolonged heating (72 h at 50°C) improves conversion for hindered substrates .

- Catalyst screening : TFA (10 equiv) enhances protonation of triazenyl intermediates, accelerating azide substitution .

- Solvent choice : Methylene chloride’s low polarity minimizes side reactions vs. polar aprotic solvents .

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 50°C | Maximizes rate |

| TFA Equivalents | 10 equiv | Prevents byproducts |

| Solvent | CH₂Cl₂ | Enhances solubility |

Basic: How are computational methods applied to predict pyrazole-4-carbonitrile reactivity?

Answer:

- DFT calculations : Model transition states for azide substitution to predict regioselectivity .

- Molecular docking : Screen derivatives (e.g., ) for binding to biological targets (e.g., kinases) .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with reaction rates .

Advanced: What are the challenges in scaling up pyrazole-4-carbonitrile synthesis from lab to pilot plant?

Answer:

- Purification : Flash chromatography is impractical at scale. Switch to recrystallization (e.g., cyclohexane/ethyl acetate) .

- Azide handling : Implement continuous flow reactors to minimize explosive risks .

- Cost reduction : Replace azido(trimethyl)silane with NaN₃ where feasible, though safety protocols are stricter .

Advanced: How do electronic effects of nitrile and azide groups influence subsequent derivatization?

Answer:

- Nitrile reactivity : Participate in nucleophilic additions (e.g., with Grignard reagents) to form ketones .

- Azide stability : Thermal or photolytic decomposition risks require inert atmospheres for Staudinger reactions .

- Electronic withdrawal : Nitriles deactivate the pyrazole ring, directing electrophilic substitution to the 5-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.